Fmoc-D-Phg(4-NO2)-OH

Description

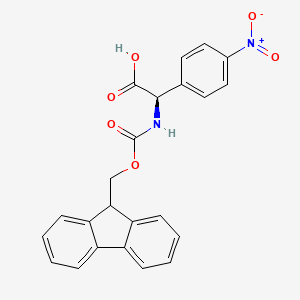

Structure

2D Structure

Properties

Molecular Formula |

C23H18N2O6 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-nitrophenyl)acetic acid |

InChI |

InChI=1S/C23H18N2O6/c26-22(27)21(14-9-11-15(12-10-14)25(29)30)24-23(28)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1 |

InChI Key |

HEAJZXVAYJKFPC-OAQYLSRUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Phg(4-NO2)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-phenylglycine is protected using the Fmoc group. This is usually achieved by reacting D-phenylglycine with Fmoc chloride in the presence of a base such as sodium carbonate.

Nitration of the Phenyl Ring: The phenyl ring is nitrated at the para position using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Deprotection Mechanisms

The Fmoc group is removed under basic conditions, commonly using piperidine in DMF . For Fmoc-D-Phg(4-NO2)-OH:

-

Standard deprotection :

\text{this compound} + \text{Piperidine (20% in DMF)} \rightarrow \text{D-Phg(4-NO2)-OH} + \text{Dibenzofulvene}The nitro group’s electron-withdrawing nature may stabilize intermediates, potentially influencing reaction kinetics.

Coupling Reactions

In peptide synthesis, this compound undergoes amide coupling with activated esters or carbodiimides. Key considerations include:

-

Racemization control : Fmoc-D-Phg-OH (without nitro) is prone to racemization under standard HATU/DIPEA conditions . The nitro group in this compound may reduce this risk by stabilizing the alpha-carbon via electron withdrawal.

-

Reagent compatibility : Coupling agents like COMU/DMP or DEPBT/TMP are recommended for high enantiomeric retention .

Structural and Functional Comparisons

Research Findings

-

Coupling efficiency : Solution-phase Fmoc-based peptide synthesis using DMTMM as a coupling reagent achieves near-quantitative yields, even with challenging substrates .

-

Deprotection alternatives : Dipropylamine or piperazine/DBU mixtures reduce side reactions (e.g., aspartimide formation) compared to piperidine .

This compound’s unique properties make it a valuable tool for designing stable, non-natural peptides and materials. Further studies could explore its role in drug delivery systems or bioconjugate chemistry.

Scientific Research Applications

Chemistry

Fmoc-D-Phg(4-NO2)-OH is used in peptide synthesis as a building block. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.

Biology and Medicine

In biological research, derivatives of phenylglycine are studied for their potential as enzyme inhibitors and as components of bioactive peptides. The nitro group can be a precursor for further functionalization, leading to compounds with diverse biological activities.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of peptide-based drugs

Mechanism of Action

The mechanism of action of Fmoc-D-Phg(4-NO2)-OH would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key Notes:

- Phg vs. Phe : Phenylglycine (Phg) lacks the α-carbon CH₂ group present in phenylalanine (Phe), leading to shorter side chains and distinct steric/electronic profiles .

- Substituent Impact: Nitro groups lower energy bandgaps (Eg) and enhance ICT, making Fmoc-D-Phg(4-NO₂)-OH more reactive in peptide coupling than Fmoc-D-Phe(4-Me)-OH .

Functional Relevance :

Commercial Availability and Cost

Market Considerations :

- Fmoc-D-Phg(4-NO₂)-OH is cost-effective for large-scale synthesis compared to Phe analogs .

Biological Activity

Fmoc-D-Phg(4-NO2)-OH (Fluorenylmethyloxycarbonyl-D-phenylglycine with a nitro substitution at the para position) is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article explores its synthesis, biological interactions, and potential applications in therapeutic settings.

Synthesis and Properties

The synthesis of this compound typically involves multiple steps, including the protection of the amine group with the Fmoc moiety, followed by the introduction of the nitro group. The Fmoc group can be selectively removed under basic conditions, facilitating its use in peptide synthesis. The presence of the nitro group enhances reactivity and may influence binding affinities with various biological targets.

This compound exhibits unique biological activities due to its D-amino acid configuration and nitro substitution. D-amino acids are known for their resistance to proteolytic degradation, making them valuable in therapeutic applications. The nitro group can alter the electronic properties of the molecule, potentially enhancing its interactions with proteins and nucleic acids.

Key Biological Interactions:

- Protein Binding: this compound has been shown to increase binding affinities in certain peptide sequences compared to their L-amino acid counterparts. This is particularly relevant in drug design where enhanced binding can lead to improved efficacy.

- Nucleic Acid Interactions: Research indicates that modifications like nitro groups can influence how peptides interact with nucleic acids, potentially affecting gene expression or regulation.

Applications in Research and Medicine

The compound's unique properties make it suitable for various applications:

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS), where D-amino acids can provide stability against enzymatic degradation.

- Therapeutic Development: The incorporation of this compound into peptide drugs may enhance their pharmacological profiles, making them more effective against specific targets .

Comparative Analysis

To better understand the unique features of this compound, a comparison with related compounds is useful:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| Fmoc-L-Phenylglycine | L-isomer instead of D | More common in natural peptides |

| Fmoc-D-Tyrosine | Hydroxyl group on phenyl ring | Increased hydrophilicity |

| Fmoc-D-Tryptophan | Indole ring instead of phenyl | Aromatic side chain contributes to different interactions |

| Fmoc-D-Phg(4-NO2) | Nitro substitution at para position | Potentially altered electronic properties and reactivity profile |

Case Studies

Several studies have demonstrated the biological activity of this compound:

- Peptide Interaction Studies: A study investigated how D-amino acids affect peptide stability and binding efficiency. Results showed that peptides containing this compound exhibited significantly higher resistance to proteolysis compared to those with L-amino acids.

- Hydrogel Applications: Research on peptide-derived hydrogels incorporating this compound demonstrated enhanced mechanical properties and biocompatibility, making them suitable for tissue engineering applications .

- Drug Design Models: In silico models have predicted that peptides containing this compound could exhibit improved binding affinities for specific receptors involved in disease pathways, suggesting potential therapeutic uses .

Q & A

Q. What are the standard protocols for synthesizing Fmoc-D-Phg(4-NO2)-OH, and how is purity validated?

this compound is typically synthesized via Fmoc-protection of the parent amino acid using Fmoc-OSu (succinimidyl carbonate) under mild alkaline conditions. For example, Fmoc-Phe(4-NO2)-OH synthesis involves reacting Phe(4-NO2)-OH with Fmoc-OSu in a dimethylformamide (DMF)/water mixture, yielding ~63.3% HPLC purity post-precipitation . Purification often employs reverse-phase HPLC or recrystallization. Purity validation requires analytical HPLC (≥98% purity for peptide synthesis) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight .

Q. How is this compound characterized structurally?

Structural characterization involves:

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

This derivative is used to incorporate nitro-substituted D-β-homo-phenylglycine residues into peptides. The Fmoc group enables stepwise elongation on resin, while the nitro group may enhance peptide stability or modulate bioactivity. Standard SPPS protocols apply, with deprotection using 20% piperidine/DMF and coupling via HBTU/HOBt activation .

Advanced Research Questions

Q. How does the nitro group at the 4-position influence coupling efficiency in SPPS?

The electron-withdrawing nitro group introduces steric and electronic challenges, potentially slowing coupling. Optimization strategies include:

- Extended coupling times (2–4 hours) with double couplings.

- Activation reagents : HATU/DIPEA in DMF improves yields over HBTU for sterically hindered residues.

- Real-time monitoring : Use Kaiser test or FT-IR to confirm amine deprotection and coupling completion .

Q. What are the stability considerations for this compound under acidic or basic conditions?

- Acidic conditions : The nitro group is stable, but prolonged exposure to TFA (e.g., during resin cleavage) may require scavengers to prevent side reactions.

- Basic conditions : The Fmoc group is labile to piperidine, necessitating controlled deprotection times (≤10 minutes) to prevent premature cleavage .

- Storage : Store at -20°C under inert gas to prevent hydrolysis of the Fmoc group .

Q. How can researchers troubleshoot low yields when incorporating this compound into hydrophobic peptide sequences?

Q. What are the applications of this compound in enzyme inhibitor design?

The nitro group can act as a hydrogen-bond acceptor or transition-state analog. For example, in West Nile virus protease inhibitors, Fmoc-Phe(4-NO2)-OH was coupled to lysine residues to mimic substrate binding, achieving IC values in the micromolar range . Comparative studies with Fmoc-Phe(4-Cl)-OH or Fmoc-Phe(4-NHBoc)-OH can elucidate structure-activity relationships .

Methodological Considerations

- Solubility : For in vitro assays, dissolve in DMSO (20–50 mg/mL) and dilute with buffer to ≤1% DMSO. For in vivo studies, use biocompatible solvents like PEG-400/saline (80:20) .

- Analytical validation : Always cross-validate purity via HPLC, NMR, and HRMS to detect trace impurities that may interfere with bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.